Cas no 1211528-19-6 (1-Chloro-6-isoquinolinecarboxaldehyde)

1-Chloro-6-isoquinolinecarboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-chloroisoquinoline-6-carbaldehyde
- 1-Chloro-6-formylisoquinoline, 1-Chloro-6-formyl-2-azanaphthalene
- 1-Chloro-6-isoquinolinecarboxaldehyde
- CS-0318717
- 1-Chloro-6-isoquinolinecarboxaldehyde (ACI)
- SCHEMBL26928523
- MFCD15526625
- D84717
- AB70668
- DA-19254
- 1211528-19-6
-
- MDL: MFCD15526625
- インチ: InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H
- InChIKey: UGSADBAYHQRKOC-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(Cl)N=CC=C2C=C1C=O
計算された属性
- せいみつぶんしりょう: 191.0137915g/mol
- どういたいしつりょう: 191.0137915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-Chloro-6-isoquinolinecarboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1246223-100mg |
1-Chloro-6-formylisoquinoline, 1-Chloro-6-formyl-2-azanaphthalene |
1211528-19-6 | 95% | 100mg |
$195 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C13825-1g |
1-Chloroisoquinoline-6-carbaldehyde |
1211528-19-6 | 92% | 1g |
9979.0CNY | 2021-07-13 | |
Apollo Scientific | OR300074-1g |
1-Chloroisoquinoline-6-carboxaldehyde |
1211528-19-6 | 1g |
£1064.00 | 2025-02-19 | ||
Advanced ChemBlocks | O30980-1G |
1-chloroisoquinoline-6-carbaldehyde |
1211528-19-6 | 95% | 1G |
$850 | 2023-09-15 | |
Advanced ChemBlocks | O30980-5G |
1-chloroisoquinoline-6-carbaldehyde |
1211528-19-6 | 95% | 5G |
$2,555 | 2023-09-15 | |
Frontier Specialty Chemicals | C13825-250mg |
1-Chloroisoquinoline-6-carbaldehyde |
1211528-19-6 | 250mg |
$ 132.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C13825-1g |
1-Chloroisoquinoline-6-carbaldehyde |
1211528-19-6 | 92% | 1g |
9979CNY | 2021-05-08 | |
abcr | AB444685-1g |
1-Chloroisoquinoline-6-carbaldehyde, min. 95%; . |
1211528-19-6 | 1g |
€1337.00 | 2025-02-09 | ||
abcr | AB444685-100 mg |
1-Chloroisoquinoline-6-carbaldehyde, min. 95%; . |
1211528-19-6 | 100MG |
€361.00 | 2023-07-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTA651-250mg |
1-chloroisoquinoline-6-carbaldehyde |
1211528-19-6 | 95% | 250mg |
¥1675.0 | 2024-04-25 |
1-Chloro-6-isoquinolinecarboxaldehyde 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
1-Chloro-6-isoquinolinecarboxaldehydeに関する追加情報
Introduction to 1-Chloro-6-Isoquinolinecarboxaldehyde (CAS No: 1211528-19-6)
1-Chloro-6-Isoquinolinecarboxaldehyde, also known by its CAS number 1211528-19-6, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and structural versatility. The isoquinoline skeleton, a bicyclic structure comprising a benzene ring fused with a pyridine ring, serves as a foundation for numerous natural products and synthetic compounds with therapeutic potential.
The structure of 1-Chloro-6-Isoquinolinecarboxaldehyde features a chlorine atom at the 1-position and an aldehyde group at the 6-position of the isoquinoline ring. This unique substitution pattern contributes to its distinct chemical properties and reactivity. Recent studies have highlighted its potential as a building block for synthesizing bioactive molecules, particularly in the development of anticancer agents and enzyme inhibitors.
One of the most promising applications of 1-Chloro-6-Isoquinolinecarboxaldehyde lies in its ability to act as a precursor in the synthesis of isoquinoline-based alkaloids. These alkaloids are found in various natural sources, such as plants and marine organisms, and are known for their potent pharmacological effects. By leveraging modern synthetic techniques, researchers have successfully utilized this compound to construct complex natural product analogs, paving the way for novel drug discovery.
In addition to its role in natural product synthesis, 1-Chloro-6-Isoquinolinecarboxaldehyde has been explored for its catalytic properties. Recent advancements in organocatalysis have demonstrated that this compound can serve as an efficient catalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations has made it a valuable tool in the construction of chiral molecules, which are crucial for drug development.
The synthesis of 1-Chloro-6-Isoquinolinecarboxaldehyde typically involves multi-step processes that combine traditional organic reactions with modern methodologies. For instance, researchers have employed Friedlander annulation reactions to construct the isoquinoline core, followed by selective chlorination and aldehyde installation steps. These methods not only ensure high yields but also allow for precise control over the substitution pattern of the molecule.
The biological evaluation of 1-Chloro-6-Isoquinolinecarboxaldehyde has revealed intriguing activities that warrant further investigation. In vitro studies have shown that this compound exhibits moderate inhibitory effects against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. Furthermore, preliminary pharmacokinetic studies suggest that it possesses favorable absorption and metabolism profiles, making it a promising candidate for preclinical testing.
In conclusion, 1-Chloro-6-Isoquinolinecarboxaldehyde (CAS No: 1211528-19-6) stands out as a versatile compound with immense potential in organic synthesis and drug discovery. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a key player in the development of innovative therapeutic agents.
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